N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
Compounds containing a 1,2,4-oxadiazole skeleton are known to interact with various biological targets, leading to their broad spectrum of activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists .
Result of Action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using common oxidizing agents.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted phenoxybenzamides .
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Agricultural Science: The compound exhibits broad-spectrum biological activities, making it a candidate for developing new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is unique due to its specific combination of the oxadiazole ring and phenoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSBGJOBGAKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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